molecular formula C12H12O2 B14889270 Benzyl cyclobut-1-enecarboxylate

Benzyl cyclobut-1-enecarboxylate

Cat. No.: B14889270
M. Wt: 188.22 g/mol
InChI Key: AFAIUTSANZHWNO-UHFFFAOYSA-N
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Description

Benzyl cyclobut-1-enecarboxylate is an organic compound with the molecular formula C12H12O2 It is characterized by a cyclobutene ring fused to a carboxylate ester group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl cyclobut-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobut-1-enecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclobut-1-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

    Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Benzyl cyclobut-1-enecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl cyclobut-1-enecarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation through catalytic processes. The pathways involved typically include ester hydrolysis, oxidation, and reduction reactions, depending on the enzyme and conditions used .

Comparison with Similar Compounds

    Cyclobut-1-enecarboxylic acid: Shares the cyclobutene ring and carboxylate group but lacks the benzyl group.

    Benzyl acetate: Contains the benzyl group and ester functionality but has an acyclic structure.

    Benzyl benzoate: Features a benzyl group and ester linkage but with a benzoic acid moiety instead of cyclobutene.

Uniqueness: Benzyl cyclobut-1-enecarboxylate is unique due to its combination of a strained cyclobutene ring and a benzyl ester group, which imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

benzyl cyclobutene-1-carboxylate

InChI

InChI=1S/C12H12O2/c13-12(11-7-4-8-11)14-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2

InChI Key

AFAIUTSANZHWNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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